molecular formula C13H11ClN2O3 B13782487 1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

Cat. No.: B13782487
M. Wt: 278.69 g/mol
InChI Key: YHMHCEHUJXEMTM-UHFFFAOYSA-N
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Description

1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with a 4-chloro-2-nitrophenyl group and a carbaldehyde group

Preparation Methods

The synthesis of 1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.

    Acylation: The nitroaniline is then acylated with an appropriate acylating agent to introduce the pyrrole ring.

    Formylation: The final step involves formylation to introduce the carbaldehyde group at the 3-position of the pyrrole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(4-chloro-2-aminophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA is a key aspect of its mechanism of action.

Comparison with Similar Compounds

1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be compared with similar compounds such as:

    4-chloro-2-nitrophenol: This compound shares the 4-chloro-2-nitrophenyl group but lacks the pyrrole and carbaldehyde functionalities.

    2,5-dimethylpyrrole-3-carbaldehyde: This compound contains the pyrrole and carbaldehyde groups but lacks the 4-chloro-2-nitrophenyl substitution.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

1-(4-chloro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C13H11ClN2O3/c1-8-5-10(7-17)9(2)15(8)12-4-3-11(14)6-13(12)16(18)19/h3-7H,1-2H3

InChI Key

YHMHCEHUJXEMTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C)C=O

Origin of Product

United States

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